Cas no 953231-40-8 (2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide)

2,4-Dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with dimethoxy groups at the 2- and 4-positions, linked to a 3-methyl-1,2-oxazole moiety bearing a 4-methoxyphenyl group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of multiple methoxy groups may enhance solubility and modulate electronic properties, while the oxazole ring contributes to structural diversity and binding affinity. Its well-defined molecular architecture makes it suitable for targeted synthesis and structure-activity relationship studies in pharmaceutical research.
2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide structure
953231-40-8 structure
Product Name:2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide
CAS No:953231-40-8
MF:C20H20N2O5
MW:368.383205413818
CID:5954854
PubChem ID:16867118
Update Time:2025-06-09

2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide
    • Benzamide, 2,4-dimethoxy-N-[[5-(4-methoxyphenyl)-3-isoxazolyl]methyl]-
    • AKOS024651747
    • 2,4-dimethoxy-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
    • 953231-40-8
    • 2,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
    • 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
    • F2493-0663
    • Inchi: 1S/C20H20N2O5/c1-24-15-6-4-13(5-7-15)18-10-14(22-27-18)12-21-20(23)17-9-8-16(25-2)11-19(17)26-3/h4-11H,12H2,1-3H3,(H,21,23)
    • InChI Key: RKNZVHWMOUUONF-UHFFFAOYSA-N
    • SMILES: C(NCC1C=C(C2=CC=C(OC)C=C2)ON=1)(=O)C1=CC=C(OC)C=C1OC

Computed Properties

  • Exact Mass: 368.13722174g/mol
  • Monoisotopic Mass: 368.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 82.8Ų

Experimental Properties

  • Density: 1.212±0.06 g/cm3(Predicted)
  • Boiling Point: 589.6±50.0 °C(Predicted)
  • pka: 12.70±0.46(Predicted)

2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide Pricemore >>

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Additional information on 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide

Recent Advances in the Study of 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS: 953231-40-8)

The compound 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS: 953231-40-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action, as reported in recent academic literature and industry reports.

Recent studies have focused on the synthesis and optimization of 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide, with particular emphasis on improving its yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement is critical for scaling up production for further preclinical and clinical studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects on specific kinase targets involved in inflammatory pathways. For instance, a study conducted by researchers at the University of Cambridge revealed that 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide effectively suppresses the activity of p38 MAPK, a kinase implicated in chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. The IC50 value was reported to be in the low nanomolar range, suggesting high potency.

Further investigations into the compound's mechanism of action have utilized molecular docking and dynamics simulations. These computational studies, published in Bioorganic & Medicinal Chemistry Letters, indicate that the compound binds to the ATP-binding site of p38 MAPK, forming stable hydrogen bonds with key residues such as Lys53 and Asp168. This binding mode is consistent with its observed inhibitory activity and provides a structural basis for future drug design efforts.

In addition to its anti-inflammatory properties, recent research has explored the potential of 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide in oncology. A 2024 study in Cancer Research reported that the compound induces apoptosis in certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. The study highlighted its synergistic effects when combined with existing chemotherapeutic agents, suggesting a potential role in combination therapy regimens.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. A recent preclinical study in rodents, published in Drug Metabolism and Disposition, noted rapid clearance of the compound, necessitating further structural modifications to enhance its pharmacokinetic profile. Researchers are currently exploring prodrug strategies and formulation optimizations to address these limitations.

In conclusion, 2,4-dimethoxy-N-{5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl}benzamide (CAS: 953231-40-8) represents a promising candidate for the treatment of inflammatory diseases and certain cancers. Recent advancements in its synthesis, biological evaluation, and mechanistic understanding have laid a solid foundation for future research. However, further optimization and preclinical studies are required to overcome existing challenges and fully realize its therapeutic potential.

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